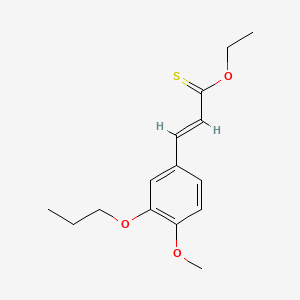
3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid derivatives typically involves the modification of the cinnamic acid structure through various chemical reactions. One common method is the esterification of cinnamic acid with appropriate alcohols in the presence of catalysts. For the synthesis of cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester, the following steps can be employed:
Esterification: Cinnamic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl cinnamate.
Thioesterification: Ethyl cinnamate is then reacted with 4-methoxy-3-propoxy thiol in the presence of a base such as sodium hydroxide to form the desired thioester derivative.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mechanism of Action
The mechanism of action of cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound with a simpler structure.
4-Methoxycinnamic acid: A derivative with a methoxy group but lacking the thioester linkage.
Ethyl cinnamate: An ester derivative without the thioester group.
Uniqueness
Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester is unique due to the presence of both methoxy and propoxy groups along with a thioester linkage. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
117666-85-0 |
|---|---|
Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
O-ethyl (E)-3-(4-methoxy-3-propoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H20O3S/c1-4-10-18-14-11-12(6-8-13(14)16-3)7-9-15(19)17-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
InChI Key |
VFRJDRWMWFPRRY-VQHVLOKHSA-N |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C/C(=S)OCC)OC |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=CC(=S)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


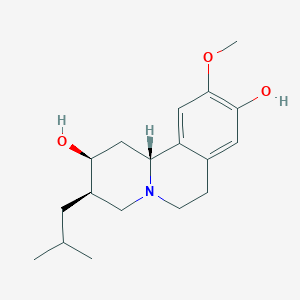
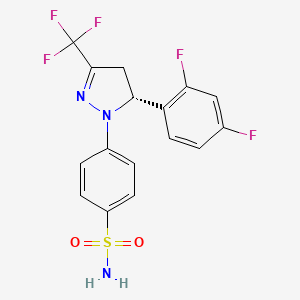
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
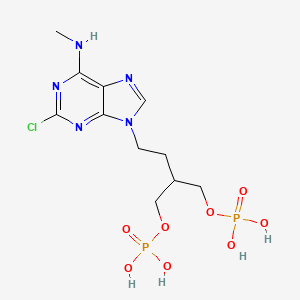



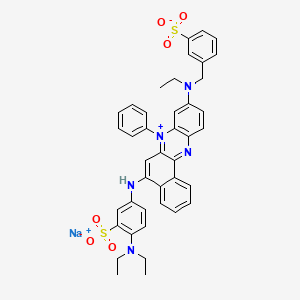
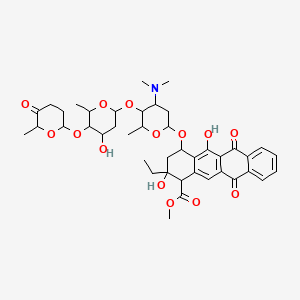
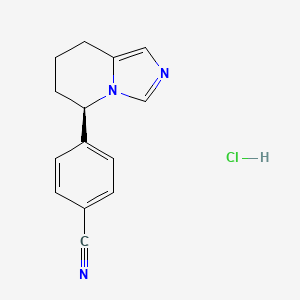
![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



